Azetidine, 1-acetyl-3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, 1-acetyl-3-chloro- is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain due to the small ring size. The presence of both an acetyl group and a chlorine atom on the azetidine ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azetidine, 1-acetyl-3-chloro- can be synthesized through several methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable azetidine precursor.
Cycloaddition Reactions:
Industrial Production Methods
Industrial production of azetidine derivatives often involves large-scale cyclization and substitution reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Azetidine, 1-acetyl-3-chloro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to a wide range of substituted azetidines.
Ring-Opening Reactions: Due to the ring strain, azetidine can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Ring-Opening: Acidic or basic conditions can facilitate ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-acetyl-3-azidoazetidine .
Wissenschaftliche Forschungsanwendungen
Azetidine, 1-acetyl-3-chloro- has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antibiotics and antiviral agents.
Polymer Chemistry: Azetidine derivatives are used in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings.
Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of azetidine, 1-acetyl-3-chloro- involves its interaction with various molecular targets. The compound’s reactivity is primarily driven by the ring strain and the presence of the acetyl and chlorine groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity patterns.
Uniqueness
Azetidine, 1-acetyl-3-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the acetyl and chlorine groups on the azetidine ring makes it a versatile intermediate for various synthetic applications .
Eigenschaften
CAS-Nummer |
179894-10-1 |
---|---|
Molekularformel |
C5H8ClNO |
Molekulargewicht |
133.57 g/mol |
IUPAC-Name |
1-(3-chloroazetidin-1-yl)ethanone |
InChI |
InChI=1S/C5H8ClNO/c1-4(8)7-2-5(6)3-7/h5H,2-3H2,1H3 |
InChI-Schlüssel |
GHIRQJGODJTKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.